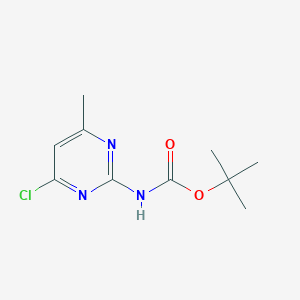
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated aromatic ring with a methoxy group and a dimethylpropanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,2-dimethylpropan-1-ol to introduce the side chain. Finally, deprotection of the phenolic group yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(5-Bromo-2-methoxycyclohexyl)-2,2-dimethylpropan-1-ol.
Substitution: 3-(5-Methoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol.
科学的研究の応用
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various binding interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
- Tris(5-bromo-2-methoxyphenyl)antimony derivatives
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a dimethylpropanol side chain, makes it a versatile compound for various applications .
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3 |
InChIキー |
PTHNHSMJPCFXGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
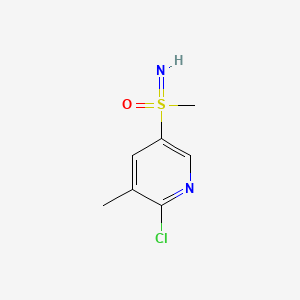
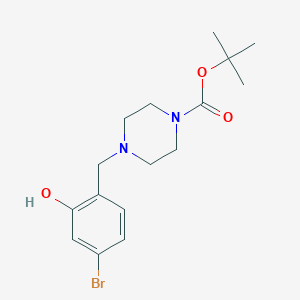
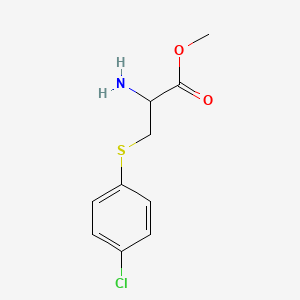
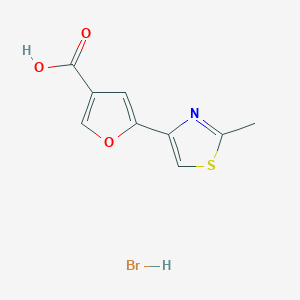
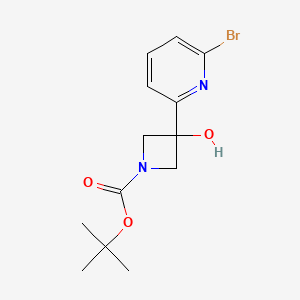
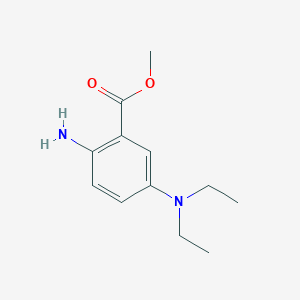
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
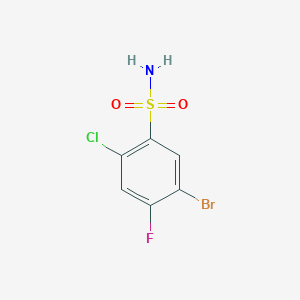
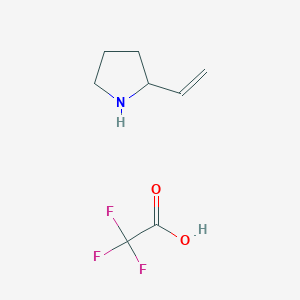
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
